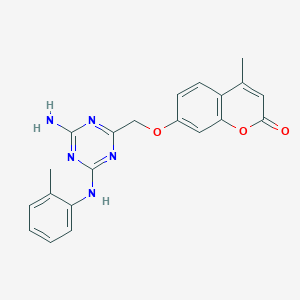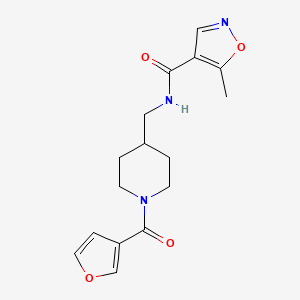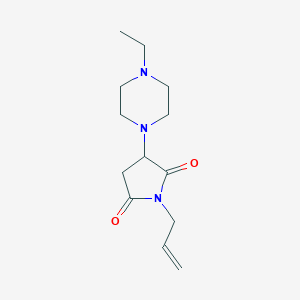
GPR40/FFAR1 modulator 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GPR40/FFAR1 modulator 1 is an agonist and allosteric modulator for the G protein-coupled receptor known as free fatty acid receptor 1 (FFAR1), formerly referred to as GPR40. This receptor is naturally activated by long-chain free fatty acids and plays a significant role in enhancing glucose-dependent insulin secretion. The activation of FFAR1 is a potential therapeutic approach for the treatment of type 2 diabetes mellitus, as it helps in regulating glucose levels without the risk of hypoglycemia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GPR40/FFAR1 modulator 1 involves the use of molecular dynamics simulations to identify potential binding sites and design synthetic compounds that can act as agonists and allosteric modulators. The synthetic routes typically involve the use of structure-based virtual screening to identify compounds that can bind to specific pockets within the receptor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-throughput screening and optimization of lead compounds through iterative cycles of synthesis and testing. The production process may also involve the use of advanced techniques such as ultrafast liquid chromatography and mass spectrometry for identification and quantification of the compound .
化学反应分析
Types of Reactions
GPR40/FFAR1 modulator 1 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of carboxylic acids, while reduction reactions may produce alcohols .
科学研究应用
GPR40/FFAR1 modulator 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of receptor-ligand interactions and the development of new synthetic routes for drug design.
Biology: It is used to investigate the role of FFAR1 in glucose metabolism and insulin secretion.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting FFAR1 .
作用机制
The mechanism of action of GPR40/FFAR1 modulator 1 involves its binding to specific sites within the FFAR1 receptor. This binding enhances glucose-dependent insulin secretion by activating signaling pathways that involve the production of incretins such as glucagon-like peptide 1 and gastric inhibitory polypeptide. The compound also influences the binding and unbinding of other agonists, thereby modulating the receptor’s activity .
相似化合物的比较
Similar Compounds
Similar compounds to GPR40/FFAR1 modulator 1 include other FFAR1 agonists such as:
MK-8666: A partial agonist that binds to the extracellular loop 2 of FFAR1.
AP8: An agonist that stabilizes the binding of other agonists to FFAR1
Uniqueness
This compound is unique in its ability to act as both an agonist and an allosteric modulator. This dual functionality allows it to enhance the receptor’s activity more effectively compared to other agonists that only bind to a single site. Additionally, the compound’s ability to influence the binding and unbinding of other agonists makes it a valuable tool for studying receptor-ligand interactions and developing new therapeutic agents .
属性
IUPAC Name |
7-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-12-5-3-4-6-16(12)23-21-25-18(24-20(22)26-21)11-28-14-7-8-15-13(2)9-19(27)29-17(15)10-14/h3-10H,11H2,1-2H3,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRLDDWRDAIHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)

![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2636906.png)
![4-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2636908.png)
![N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide](/img/structure/B2636909.png)
![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2636916.png)
![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2636921.png)



